1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-
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Overview
Description
1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- is a boron-containing compound known for its unique chemical properties. It is commonly used in organic synthesis, particularly in the formation of boronates, which are valuable intermediates in various chemical reactions. The compound is characterized by its stability and reactivity, making it a versatile reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method is the reaction of pinacol with boron trichloride in the presence of a base, such as triethylamine, to form the desired dioxaborolane compound. The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of the boron-containing intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and increased yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Copper Catalysts: Used in coupling reactions with aryl iodides.
Major Products Formed
Pinacol Benzyl Boronate: Formed from borylation reactions.
Organoboron Compounds: Formed from hydroboration reactions.
Aryl Boronates: Formed from coupling reactions.
Scientific Research Applications
1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- involves the formation of boron-carbon bonds through various catalytic processes. The compound acts as a boron source, facilitating the transfer of boron to other molecules. This transfer is often mediated by transition metal catalysts, which activate the boron-containing compound and enable its reaction with other substrates.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Used in borylation and coupling reactions.
Catecholborane: Employed in hydroboration reactions.
Uniqueness
1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boron-containing compounds. Its ability to form stable boron-carbon bonds makes it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C16H25BO2 |
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Molecular Weight |
260.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-11-8-12(2)14(13(3)9-11)10-17-18-15(4,5)16(6,7)19-17/h8-9H,10H2,1-7H3 |
InChI Key |
CKXPQHJGYUAYNN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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